Cas no 66-56-8 (2,3-Dinitrophenol)

2,3-Dinitrophenol (DNP) is an organic compound with the molecular formula C₆H₄N₂O₅, characterized by two nitro groups attached to a phenol ring. It is primarily used as a chemical intermediate in organic synthesis and research applications. DNP exhibits notable properties such as high reactivity in electrophilic substitution reactions due to the electron-withdrawing effects of the nitro groups. Its crystalline form and solubility in organic solvents make it suitable for laboratory-scale reactions. However, caution is advised due to its potential toxicity and explosive nature under certain conditions. Proper handling and storage are essential to ensure safety in industrial and research environments.
2,3-Dinitrophenol structure
2,3-Dinitrophenol structure
Product Name:2,3-Dinitrophenol
CAS No:66-56-8
MF:C6H4N2O5
MW:184.10636138916
CID:504465
PubChem ID:57650101
Update Time:2025-05-20

2,3-Dinitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dinitrophenol
    • Phenol, 2,3-dinitro-
    • 2,3-Dinitrofenol [Czech]
    • 2,3-dinitro-phenol
    • 2,3-DNP
    • 2.3-Dinitro-1-hydroxy-benzol
    • anti-dinitrophenol
    • di-nitro-phenol
    • HOC6H3(NO2)2-2.3
    • Phenol,2,3-dinitro
    • NS00014392
    • NSC 156083
    • AC-24718
    • Q19949845
    • CHEMBL3347393
    • 4-06-00-01369 (Beilstein Handbook Reference)
    • UNII-735M30625H
    • 2,3-Dinitrofenol
    • 2,3-Dinitrophenol, wetted
    • 66-56-8
    • SCHEMBL16979
    • MHKBMNACOMRIAW-UHFFFAOYSA-N
    • AKOS015912555
    • BRN 2213580
    • NSC-156083
    • 735M30625H
    • Phenol,3-dinitro-
    • AKOS016013016
    • NSC156083
    • 2,3-Dinitrophenol, moistened with water, >=98.0% (HPLC)
    • WLN: WNR CQ BNW
    • EINECS 200-628-7
    • CCRIS 3101
    • FT-0631292
    • DTXSID2075261
    • 25550-58-7
    • CHEBI:39354
    • 2,3Dinitrofenol
    • DTXCID7044685
    • Phenol, 2,3dinitro
    • DB-019792
    • 2,3DNP
    • MDL: MFCD00024250
    • Inchi: 1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H
    • InChI Key: MHKBMNACOMRIAW-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 184.01200
  • Monoisotopic Mass: 184.01202123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.650
  • Melting Point: 141-145 °C
  • Boiling Point: 329 ºC
  • Flash Point: 151 ºC
  • Refractive Index: 1.4738 (estimate)
  • Solubility: Solubility Sparingly soluble in water; soluble in ethanol, ether
  • PSA: 111.87000
  • LogP: 2.25500
  • pka: 4.86, 4.96(at 25℃)
  • PH: Colorless (3.9) to yellow (5.9)

2,3-Dinitrophenol Security Information

2,3-Dinitrophenol Customs Data

  • HS CODE:2908999090
  • Customs Data:

    China Customs Code:

    2908999090

    Overview:

    2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,3-Dinitrophenol Pricemore >>

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2,3-Dinitrophenol Related Literature

Additional information on 2,3-Dinitrophenol

Chemical Profile of 2,3-Dinitrophenol (CAS No. 66-56-8)

2,3-Dinitrophenol, identified by the Chemical Abstracts Service Number (CAS No.) 66-56-8, is a significant organic compound with a rich history in chemical synthesis and pharmaceutical research. This compound, characterized by its nitro-substituted phenolic structure, has garnered attention due to its versatile reactivity and potential applications in various scientific domains. The unique arrangement of nitro and hydroxyl groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of 2,3-Dinitrophenol consists of a benzene ring substituted with two nitro groups at the 2- and 3-positions, coupled with a hydroxyl group at the 1-position. This configuration results in a highly reactive system, capable of participating in a wide array of chemical transformations. The presence of both electron-withdrawing nitro groups and an electron-donating hydroxyl group creates a delicate balance that influences its reactivity and stability. Such structural features have been exploited in synthetic chemistry to develop novel methodologies for constructing heterocyclic compounds and functionalized aromatic systems.

In recent years, 2,3-Dinitrophenol has been explored for its potential applications in medicinal chemistry. Researchers have been particularly interested in its role as a precursor in the synthesis of bioactive molecules. For instance, derivatives of 2,3-Dinitrophenol have been investigated for their pharmacological properties, including antimicrobial and anti-inflammatory effects. The nitro groups can be readily reduced to amino groups, allowing for further functionalization and the introduction of pharmacophores that may enhance therapeutic efficacy.

One of the most intriguing aspects of 2,3-Dinitrophenol is its ability to act as a ligand in coordination chemistry. The combination of oxygen donor atoms from the hydroxyl and nitro groups provides multiple sites for metal ion binding. This property has been leveraged in the design of metal-organic frameworks (MOFs) and supramolecular assemblies, where 2,3-Dinitrophenol derivatives serve as key building blocks. These materials exhibit fascinating properties such as selective gas adsorption, catalytic activity, and even potential applications in sensing technologies.

The compound's reactivity also makes it a valuable tool in analytical chemistry. For example, 2,3-Dinitrophenol can be used in spectrophotometric assays due to its well-defined absorption characteristics. Its ability to form colored complexes with certain metal ions allows for sensitive detection and quantification in environmental and biological samples. Such applications highlight the compound's versatility beyond traditional synthetic applications.

From an industrial perspective, 2,3-Dinitrophenol finds utility in the production of dyes and pigments. The nitro-substituted aromatic ring contributes to the vibrant colors obtained from these compounds. Additionally, its role as an intermediate in agrochemical synthesis has not been overlooked. Researchers are exploring its incorporation into novel pesticides and herbicides that offer improved efficacy and environmental compatibility.

The latest advancements in computational chemistry have further illuminated the potential of 2,3-Dinitrophenol. High-throughput virtual screening methods are being employed to identify new derivatives with enhanced biological activity. Molecular modeling studies suggest that modifications to the nitro or hydroxyl groups can fine-tune electronic properties, leading to compounds with tailored pharmacokinetic profiles. These computational approaches are accelerating the discovery process and reducing experimental costs.

In conclusion, 2,3-Dinitrophenol (CAS No. 66-56-8) remains a cornerstone compound in organic synthesis with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceutical development to advanced materials science. As research continues to uncover new methodologies for functionalizing this molecule, its importance is likely to grow even further. The intersection of traditional synthetic techniques with modern computational tools ensures that 2,3-Dinitrophenol will continue to be a subject of intense investigation and innovation.

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